REACTION_CXSMILES
|
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
rhodium(III) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the microspheres of Example III were added to the resulting red solution in an autoclave
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic driven stirrer
|
Type
|
CUSTOM
|
Details
|
About 82% of the feed was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
rhodium(III) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the microspheres of Example III were added to the resulting red solution in an autoclave
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic driven stirrer
|
Type
|
CUSTOM
|
Details
|
About 82% of the feed was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
rhodium(III) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the microspheres of Example III were added to the resulting red solution in an autoclave
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic driven stirrer
|
Type
|
CUSTOM
|
Details
|
About 82% of the feed was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |